(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide
Description
(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide is a synthetic organic compound characterized by a naphthoquinone core (1,4-dioxonaphthalenyl) substituted with a methoxy group at position 3 and a methylidene (CH₂=) group at position 2. The methylidene moiety is conjugated to a pentanamide chain with an N-methoxy substituent. Its molecular formula is C₁₆H₁₇NO₄, with a molecular weight of 287.31 g/mol . The (2E) configuration indicates the trans geometry of the double bond in the methylidene group, which influences its stereochemical and electronic properties.
This compound belongs to the class of naphthoquinone derivatives, which are known for diverse biological activities, including antimicrobial, anticancer, and redox-modulating properties.
Properties
Molecular Formula |
C18H19NO5 |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide |
InChI |
InChI=1S/C18H19NO5/c1-4-7-11(18(22)19-24-3)10-14-15(20)12-8-5-6-9-13(12)16(21)17(14)23-2/h5-6,8-10H,4,7H2,1-3H3,(H,19,22)/b11-10+ |
InChI Key |
HVWUGMMHPTXECQ-ZHACJKMWSA-N |
Isomeric SMILES |
CCC/C(=C\C1=C(C(=O)C2=CC=CC=C2C1=O)OC)/C(=O)NOC |
Canonical SMILES |
CCCC(=CC1=C(C(=O)C2=CC=CC=C2C1=O)OC)C(=O)NOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide typically involves the condensation of a naphthalene derivative with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in its naphthoquinone core and methoxy-pentanamide side chain. Key analogues for comparison include:
Key Observations :
- Quinone Core Stability: The 1,4-dioxonaphthalenyl core is redox-active, similar to other naphthoquinones like juglone, but the methoxy group at position 3 may reduce reactivity compared to hydroxyl-substituted analogues .
Bioactivity and Molecular Clustering
While direct bioactivity data for the target compound is absent, and provide frameworks for comparison:
- Bioactivity Clustering: Compounds with similar structures (e.g., naphthoquinones with methoxy/amide groups) often cluster into groups with related modes of action, such as topoisomerase inhibition or redox cycling .
- MS/MS Molecular Networking: The target compound’s MS/MS fragmentation pattern (cosine score ≥0.8) would align with other naphthoquinone amides, aiding dereplication efforts .
Environmental and Physicochemical Behavior
- Lumping Strategy: Per , the target compound could be grouped with other naphthoquinone derivatives in environmental fate models, assuming similar hydrophobicity (logP ~2.5–3.5) and degradation pathways .
- Solubility: The methoxy and amide groups enhance water solubility compared to nonpolar analogues, though less than PEG-modified derivatives in .
Caveats in Structural Comparisons
- For example, minor substituent changes (e.g., hydroxyl vs. methoxy) can drastically alter biological targets .
- Analytical Limitations : Similarity indices (e.g., cosine scores in MS/MS) may overlook stereochemical or conformational differences .
Biological Activity
(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide is a synthetic organic compound characterized by its unique structural features, including a methoxy-substituted naphthalene moiety and a pentanamide chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research.
- Molecular Formula : C18H19NO5
- Molecular Weight : 355.43 g/mol
- IUPAC Name : (2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide
- CAS Number : 1415030-15-7
The biological activity of (2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide is hypothesized to involve interaction with various molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and interfere with cellular signaling pathways, potentially affecting gene expression and cellular proliferation.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of naphthalene can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
Antimicrobial Properties
The compound's structural characteristics also suggest potential antimicrobial activity:
- Studies have demonstrated that methoxy-substituted naphthalene derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria.
- The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Studies
-
Anticancer Efficacy in Breast Cancer Models :
- A study evaluated the efficacy of (2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide on MCF7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
-
Antibacterial Activity Against Staphylococcus aureus :
- In a separate investigation, the compound was tested against Staphylococcus aureus strains. The findings revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial potential.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
